molecular formula C19H24N4O5 B569979 Desamino hydroxy terazosin CAS No. 1177261-73-2

Desamino hydroxy terazosin

Katalognummer: B569979
CAS-Nummer: 1177261-73-2
Molekulargewicht: 388.424
InChI-Schlüssel: SOPCVLMNPKFJKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desamino hydroxy terazosin is a derivative of terazosin, a quinazoline-based compound primarily used for treating benign prostatic hyperplasia and hypertension. This compound is characterized by the absence of an amino group and the presence of a hydroxyl group, which differentiates it from its parent compound, terazosin. The molecular formula of this compound is C19H24N4O5, and it has a molecular weight of 388.4177 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of desamino hydroxy terazosin involves multiple steps, starting with the preparation of the quinazoline core. The process typically includes:

    Formation of the Quinazoline Core: This is achieved by reacting 2-chloro-6,7-dimethoxyquinazoline with piperazine.

    Introduction of the Hydroxy Group: The hydroxyl group is introduced through a hydroxylation reaction, which can be carried out using reagents like hydrogen peroxide or other oxidizing agents.

    Removal of the Amino Group: The amino group is removed through a deamination reaction, often using reagents such as nitrous acid or other deaminating agents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions: Desamino hydroxy terazosin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products: The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further explored for their pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Desamino hydroxy terazosin has several scientific research applications, including:

Wirkmechanismus

Desamino hydroxy terazosin exerts its effects by selectively blocking alpha-1 adrenergic receptors. This action leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in lowered blood pressure and improved urinary flow. The compound’s interaction with alpha-1 adrenergic receptors inhibits the action of adrenaline, thereby reducing arterial tone and alleviating symptoms of benign prostatic hyperplasia and hypertension .

Vergleich Mit ähnlichen Verbindungen

    Terazosin: The parent compound, used for treating benign prostatic hyperplasia and hypertension.

    Prazosin: Another alpha-1 adrenergic blocker with similar therapeutic uses.

    Doxazosin: A longer-acting alpha-1 adrenergic blocker used for similar indications.

Uniqueness: Desamino hydroxy terazosin is unique due to its structural modifications, which include the absence of an amino group and the presence of a hydroxyl group. These modifications can potentially enhance its pharmacological properties and reduce side effects compared to its parent compound, terazosin .

Biologische Aktivität

Desamino hydroxy terazosin, a derivative of the alpha-1 adrenergic antagonist terazosin, exhibits significant biological activity primarily in the treatment of benign prostatic hyperplasia (BPH) and hypertension. This article explores its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.

This compound functions as an alpha-1 adrenergic receptor antagonist , leading to the relaxation of smooth muscle in the prostate and bladder neck. This mechanism is crucial for alleviating urinary symptoms associated with BPH and improving urinary flow rates. The compound selectively inhibits alpha-1A, alpha-1B, and alpha-1D adrenergic receptors, contributing to its therapeutic effects in both urological and cardiovascular conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Approximately 90% absorption rate.
  • Volume of Distribution : Ranges from 25 to 30 liters.
  • Protein Binding : High protein binding at 90-94%.
  • Metabolism : Primarily metabolized in the liver, producing several metabolites including 6-O-demethyl terazosin and 7-O-methyl terazosin .

Case Studies and Clinical Trials

  • Hytrin Community Assessment Trial :
    • Objective : To assess the effectiveness of terazosin in treating moderate to severe BPH symptoms.
    • Results : Patients treated with terazosin showed a significant improvement in the American Urological Association Symptom Score (AUA-SS) by 37.8% compared to 18.4% in the placebo group (P<0.001). Peak urinary flow rates improved by an average of 2.2 mL/s in the terazosin group .
  • Long-term Efficacy Study :
    • Duration : 42 months.
    • Findings : Significant improvements in peak urinary flow rates were observed, with mean increases ranging from 1.0 to 4.0 mL/s over multiple evaluations .
  • Comparative Study with Finasteride :
    • Objective : To compare the efficacy of terazosin against finasteride for BPH treatment.
    • Results : Terazosin significantly outperformed finasteride in reducing symptom scores and improving urinary flow rates (mean changes of -6.1 vs. -3.2 points for symptom scores) over one year .

Safety Profile

This compound is generally well-tolerated; however, common adverse effects include:

  • Dizziness
  • Asthenia
  • Somnolence

These side effects contributed to withdrawal rates of approximately 19.7% in terazosin-treated patients compared to 15.2% in placebo groups . The compound's safety profile remains favorable when monitored properly during treatment.

Summary Table of Clinical Findings

StudyTreatment GroupAUA-SS Improvement (%)Peak Urinary Flow Rate Change (mL/s)Adverse Events (%)
Hytrin Community AssessmentTerazosin37.8+2.219.7
Long-term Efficacy StudyTerazosin>40+1.0 to +4.0Varies
Comparison with FinasterideTerazosin-6.1+2.7Varies

Eigenschaften

IUPAC Name

6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-26-15-10-12-13(11-16(15)27-2)20-19(21-17(12)24)23-7-5-22(6-8-23)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPCVLMNPKFJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177261-73-2
Record name Desamino hydroxy terazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1177261732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-1H-quinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESAMINO HYDROXY TERAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQV3SW61RP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.